Ethyl carbamodithioate
CAS No.: 625-61-6
Cat. No.: VC4117983
Molecular Formula: C3H7NS2
Molecular Weight: 121.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625-61-6 |
|---|---|
| Molecular Formula | C3H7NS2 |
| Molecular Weight | 121.23 g/mol |
| IUPAC Name | ethyl carbamodithioate |
| Standard InChI | InChI=1S/C3H7NS2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) |
| Standard InChI Key | PBRXDWOPIKZYOJ-UHFFFAOYSA-N |
| SMILES | CCSC(=S)N |
| Canonical SMILES | CCSC(=S)N |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl carbamodithioate (IUPAC name: ethyl dithiocarbamate) consists of a carbamodithioate backbone (-S₂C-N-) substituted with an ethyl group. The compound typically exists as a sodium salt (sodium ethyl dithiocarbamate) to enhance stability and solubility. Key physicochemical properties include:
Molecular Characteristics
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Molecular Formula: C₃H₆NS₂Na (sodium salt form)
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Molecular Weight: 143.2 g/mol
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Structural Features: The dithiocarbamate group (-S₂C-N-) enables strong metal-chelating capabilities, while the ethyl substituent modulates lipophilicity and reactivity .
Physical Properties
| Property | Value/Range |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 195–200°C (decomposes) |
| Solubility in Water | High (>100 g/L) |
| Solubility in Ethanol | Moderate (~50 g/L) |
The sodium salt’s high water solubility facilitates its use in aqueous formulations, whereas its thermal stability supports industrial processing .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Ethyl carbamodithioate is synthesized via the reaction of ethylamine with carbon disulfide (CS₂) under alkaline conditions:
Optimized Conditions:
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Temperature: 20–25°C (room temperature)
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Solvent: Ethanol-water mixture (3:1 v/v)
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to maximize efficiency. Key parameters include:
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CS₂ Excess: 10–15% to drive reaction completion.
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pH Control: Maintained at 10–12 using sodium hydroxide.
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Purification: Filtration and vacuum drying yield >95% purity .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Dithiocarbamates, including ethyl carbamodithioate, disrupt microbial metabolism by chelating essential metal ions (e.g., Cu²⁺, Zn²⁺). Studies report the following bioactivity:
| Microorganism | MIC (μg/mL) | Effect Observed |
|---|---|---|
| Escherichia coli | 25–50 | Cell membrane disruption |
| Aspergillus niger | 10–20 | Spore germination inhibition |
These effects correlate with the compound’s ability to inactivate metalloenzymes critical for microbial survival .
Antifungal Mechanisms
Ethyl carbamodithioate inhibits fungal mitochondrial enzymes, such as succinate dehydrogenase, by binding to iron-sulfur clusters. This action disrupts electron transport chains, leading to energy depletion and cell death .
Industrial and Agricultural Applications
Agrochemical Formulations
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Fungicides: Incorporated into foliar sprays to combat Phytophthora and Pythium species in crops.
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Synergistic Additives: Enhances the efficacy of benzimidazole fungicides by 30–40% .
Material Science
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Rubber Vulcanization: Accelerates sulfur cross-linking, reducing curing time by 20% in tire manufacturing.
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Corrosion Inhibition: Forms protective films on steel surfaces, reducing oxidation rates in acidic environments .
Analytical Characterization Techniques
Structural Elucidation
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